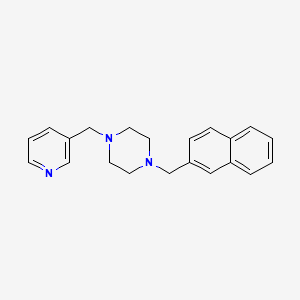
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with naphthalen-2-ylmethyl and pyridin-3-ylmethyl groups
准备方法
The synthesis of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The naphthalen-2-ylmethyl and pyridin-3-ylmethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.
科学研究应用
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(Naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-(Naphthalen-2-ylmethyl)piperazine: Lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the naphthalen-2-ylmethyl group, which may affect its overall stability and reactivity.
1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: The position of the pyridinyl group is different, which can influence its binding affinity and selectivity towards molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
属性
CAS 编号 |
5881-72-1 |
|---|---|
分子式 |
C21H23N3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C21H23N3/c1-2-6-21-14-18(7-8-20(21)5-1)16-23-10-12-24(13-11-23)17-19-4-3-9-22-15-19/h1-9,14-15H,10-13,16-17H2 |
InChI 键 |
CASAHDOBHBVBJG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)
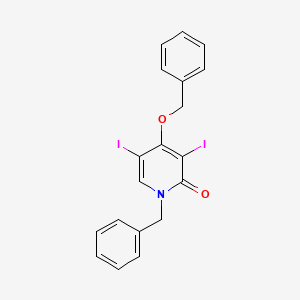
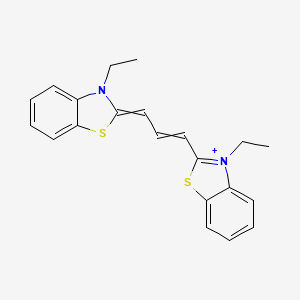
![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
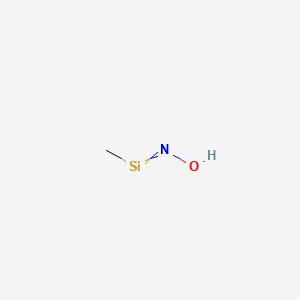
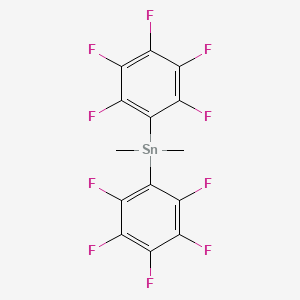
![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)
![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
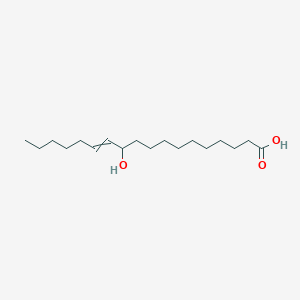
![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
